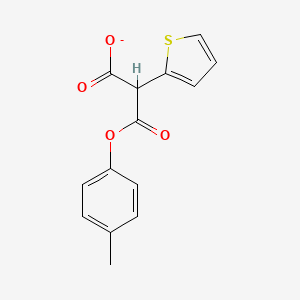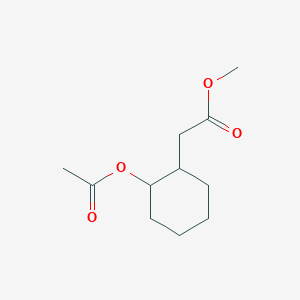![molecular formula C21H42O2Sn B14589127 Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane CAS No. 61266-46-4](/img/structure/B14589127.png)
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannane with an epoxide derivative of cyclohexane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tin compound. Common solvents used in the reaction include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tin atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of a catalyst.
Substitution: Nucleophiles such as halides and alkoxides can react with the tin atom under mild conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic products.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Substituted organotin compounds.
Scientific Research Applications
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and cyclizations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane involves the formation of radical intermediates. The tin atom in the compound can donate electrons to form radicals, which then participate in various chemical reactions. The compound’s affinity for sulfur allows it to engage in reactions such as the Barton-McCombie deoxygenation and Barton decarboxylation .
Comparison with Similar Compounds
Similar Compounds
- Tributyl({1-[(2-methyloxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- Tributyl({1-[(cyclohexyloxy)methyl]}stannane
Uniqueness
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is unique due to its specific structure, which includes an epoxide group and a cyclohexyl ring. This structure imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in radical reactions and its affinity for sulfur make it particularly valuable in organic synthesis.
Properties
CAS No. |
61266-46-4 |
|---|---|
Molecular Formula |
C21H42O2Sn |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
tributyl-[1-(oxiran-2-ylmethyl)cyclohexyl]oxystannane |
InChI |
InChI=1S/C9H15O2.3C4H9.Sn/c10-9(6-8-7-11-8)4-2-1-3-5-9;3*1-3-4-2;/h8H,1-7H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
RMJAHORCYXDGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


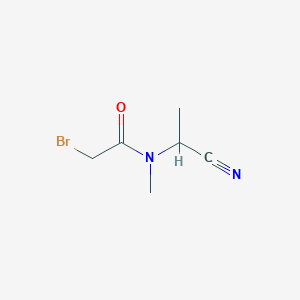
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)

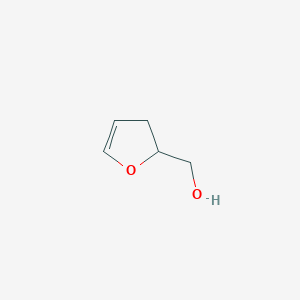
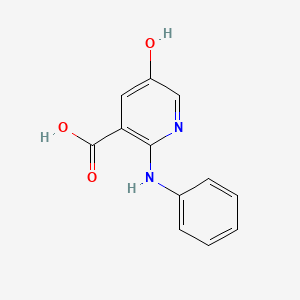

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)


![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
